molecular formula C28H28O4P2 B14166617 Butane-1,4-diyl bis[diphenyl(phosphinate)] CAS No. 4151-25-1

Butane-1,4-diyl bis[diphenyl(phosphinate)]

Cat. No.: B14166617
CAS No.: 4151-25-1
M. Wt: 490.5 g/mol
InChI Key: DHCGGQVDXDHYFI-UHFFFAOYSA-N
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Description

Butane-1,4-diyl bis[diphenyl(phosphinate)] is an organophosphorus compound with the molecular formula C28H28P2. It is a white solid that is soluble in organic solvents. This compound is primarily used in coordination chemistry and serves as a ligand in various catalytic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane-1,4-diyl bis[diphenyl(phosphinate)] typically involves the reaction of 1,4-dibromobutane with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of Butane-1,4-diyl bis[diphenyl(phosphinate)] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diyl bis[diphenyl(phosphinate)] undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the phosphine form.

    Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphine.

    Substitution: Various substituted phosphines depending on the electrophile used.

Scientific Research Applications

Butane-1,4-diyl bis[diphenyl(phosphinate)] is widely used in scientific research, particularly in the fields of chemistry and materials science. Some of its applications include:

    Catalysis: It serves as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions.

    Coordination Chemistry: It forms complexes with various transition metals, which are studied for their catalytic properties.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Butane-1,4-diyl bis[diphenyl(phosphinate)] primarily involves its role as a ligand. It coordinates with transition metals through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(diphenylphosphino)ethane
  • 1,3-Bis(diphenylphosphino)propane
  • Bis(diphenylphosphino)methane

Uniqueness

Butane-1,4-diyl bis[diphenyl(phosphinate)] is unique due to its longer carbon chain, which provides greater flexibility and different steric properties compared to its shorter-chain analogs. This can influence the stability and reactivity of the metal complexes it forms, making it suitable for specific catalytic applications.

Properties

CAS No.

4151-25-1

Molecular Formula

C28H28O4P2

Molecular Weight

490.5 g/mol

IUPAC Name

[4-diphenylphosphoryloxybutoxy(phenyl)phosphoryl]benzene

InChI

InChI=1S/C28H28O4P2/c29-33(25-15-5-1-6-16-25,26-17-7-2-8-18-26)31-23-13-14-24-32-34(30,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2

InChI Key

DHCGGQVDXDHYFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OCCCCOP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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